molecular formula C19H17N3O2S B2468732 N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

Cat. No.: B2468732
M. Wt: 351.4 g/mol
InChI Key: VLPAXNBLNFAYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

WAY-616204 has a wide range of scientific research applications, including:

Mechanism of Action

Biochemical Pathways

The compound’s effects on downstream pathways are likely to be complex and multifaceted, given its unique structure and functional groups.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-616204 involves multiple steps, starting with the preparation of key intermediates. The reaction typically begins with the formation of the 1-(2-chlorophenyl)-2-ethanone intermediate, which is then reacted with 4-[(tetrahydro-2-furanyl)methyl]-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of WAY-616204 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the reaction progress and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

WAY-616204 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Comparison with Similar Compounds

WAY-616204 can be compared with other similar compounds, such as:

The uniqueness of WAY-616204 lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-25(24)13-17(16)21-22(19)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPAXNBLNFAYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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